molecular formula C12H14FNO2 B3159686 (5-Fluoro-2-methylphenyl)(morpholino)methanone CAS No. 864054-89-7

(5-Fluoro-2-methylphenyl)(morpholino)methanone

Cat. No.: B3159686
CAS No.: 864054-89-7
M. Wt: 223.24 g/mol
InChI Key: DXICJVMNWQPWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Aryl Ketone Chemistry in Contemporary Academic Research

Aryl ketones are a cornerstone of organic synthesis, serving as versatile intermediates and key structural motifs in a vast array of functional molecules. nih.gov Their prevalence stems from the chemical reactivity of the carbonyl group, which allows for a multitude of transformations, and the stability and electronic properties of the aromatic ring.

Contemporary research into aryl ketones is vibrant and multifaceted. mdpi.com A significant area of focus is the development of novel catalytic methods for their synthesis, including palladium-catalyzed cross-coupling reactions and C-H activation strategies. nih.gov These methods offer more efficient and environmentally benign routes to these important compounds. Furthermore, the photophysical properties of aryl ketones are being extensively explored, with applications in photochemistry and materials science. cymitquimica.com In medicinal chemistry, the aryl ketone scaffold is a common feature in pharmacologically active compounds, and researchers continue to investigate its role in molecular recognition and biological activity. nih.gov

Significance of the Morpholine (B109124) Heterocycle in Synthetic and Mechanistic Studies

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. acs.org Its saturated, heterocyclic structure, containing both an amine and an ether functional group, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability.

Contextualization of Fluorine Substitution in Aryl Ketone Derivatives

The introduction of fluorine atoms into organic molecules, particularly in the context of pharmaceuticals and agrochemicals, has become a powerful strategy in modern chemical design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity and pharmacokinetic properties of a molecule.

In the context of aryl ketone derivatives, fluorine substitution can modulate the electronic nature of the aromatic ring, thereby affecting the reactivity of the carbonyl group and influencing intermolecular interactions. For instance, a fluorine substituent can alter the pKa of nearby functional groups and participate in hydrogen bonding and dipole-dipole interactions. Furthermore, the introduction of fluorine can block sites of metabolic degradation, leading to an increased half-life of a drug in the body. This strategic use of fluorine is a key consideration in the design of novel bioactive aryl ketones.

Defining the Research Scope and Objectives for (5-Fluoro-2-methylphenyl)(morpholino)methanone

While dedicated, in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, its chemical structure strongly suggests its role as a valuable synthetic intermediate. The commercial availability of this compound, identified by its CAS number 1249744-58-8, further supports its utility as a building block in larger, more complex molecular designs.

The primary research scope for this compound likely lies within the realm of medicinal chemistry and drug discovery. The combination of the fluorinated aryl ketone and the morpholine moiety makes it an attractive starting material for the synthesis of libraries of compounds to be screened for biological activity.

The key objectives for the use of this compound in research can be summarized as follows:

Synthesis of Novel Bioactive Molecules: To serve as a scaffold for the elaboration of more complex structures with potential therapeutic applications. The individual components of the molecule suggest that it could be a precursor to compounds targeting a range of biological pathways.

Structure-Activity Relationship (SAR) Studies: To be used as a key analog in SAR studies to understand how the 5-fluoro and 2-methyl substitutions on the phenyl ring, in combination with the morpholine group, influence biological activity.

Development of Synthetic Methodologies: To be employed as a model substrate in the development of new synthetic reactions, particularly those involving transformations of the aryl ketone or functionalization of the aromatic ring.

In essence, the academic and industrial interest in this compound is not in the compound itself as a final product, but rather in its potential as a versatile and strategically designed starting material for the creation of new and valuable chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-2-methylphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXICJVMNWQPWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Fluoro 2 Methylphenyl Morpholino Methanone and Analogous Structures

Approaches to the Formation of the Morpholino Ketone Moiety

The central feature of the target molecule is the N-acylmorpholine, which can be viewed as a ketone analog where one alpha-carbon is replaced by nitrogen. Its synthesis is fundamentally an amidation reaction.

Nucleophilic Acylation Reactions Utilizing Morpholine (B109124) Amides

One of the most direct and widely employed methods for forming the N-acylmorpholine linkage is the nucleophilic acylation of morpholine with an activated derivative of 5-fluoro-2-methylbenzoic acid. This typically involves converting the carboxylic acid to a more reactive species, such as an acyl chloride or acyl bromide, which then readily reacts with morpholine, often in the presence of a non-nucleophilic base to neutralize the generated acid.

Alternatively, morpholine amides (N-acyl morpholines) themselves are valuable intermediates in organic synthesis, serving as effective acylating agents for the preparation of ketones. thieme-connect.comresearchgate.net In this context, a morpholine amide can react with an organometallic reagent, such as an organolithium or Grignard reagent, in a highly controlled manner. thieme-connect.com This approach avoids the common problem of over-addition that plagues the synthesis of ketones from more reactive acylating agents like acyl chlorides. saskoer.ca The stability of the tetrahedral intermediate formed during the reaction with morpholine amides prevents the addition of a second equivalent of the organometallic reagent. unito.itresearchgate.net For the synthesis of the target compound, this would involve reacting a (5-fluoro-2-methylphenyl)magnesium halide or (5-fluoro-2-methylphenyl)lithium with an activated morpholine derivative like morpholine-4-carbonyl chloride.

FeatureWeinreb Amides (N-methoxy-N-methylamides)Morpholine Amides (N-acylmorpholines)
Stability Less stable; N,O-Dimethylhydroxylamine precursor is hygroscopic. thieme-connect.comOperationally stable and robust. researchgate.net
Reactivity Highly reactive, allowing for complete conversion with organometallics. thieme-connect.comEfficient acylating agents, though sometimes show equilibrium with reagents. thieme-connect.com
Byproduct N-methoxy-N-methylamineMorpholine
Cost Precursor (N,O-dimethylhydroxylamine) is relatively expensive. thieme-connect.comPrecursor (morpholine) is inexpensive. unito.it
Solubility Generally hydrophobic. thieme-connect.comOften exhibit higher water solubility. thieme-connect.com

Condensation Reactions Involving Morpholine and Ketone Precursors

The formation of the amide bond in (5-Fluoro-2-methylphenyl)(morpholino)methanone is fundamentally a condensation reaction, where a molecule of water is eliminated from the combination of 5-fluoro-2-methylbenzoic acid and morpholine. libretexts.orgunizin.org While direct thermal condensation is possible, it often requires harsh conditions. In modern synthesis, this transformation is typically facilitated by coupling agents that activate the carboxylic acid in situ.

Commonly used condensing agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as uronium salt-based reagents like HATU and HBTU. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the nitrogen atom of morpholine to form the amide bond under mild conditions. researchgate.net

Carbene and Carbenoid Chemistry in Ketone Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of ketones from unconventional precursors. thieme-connect.comthieme-connect.de NHC catalysis can generate acyl anion equivalents from aldehydes or activated carboxylic acids, which can then participate in coupling reactions. domainex.co.uk

A potential, though non-classical, route to the target structure or its analogs could involve a multicatalytic system. For instance, 5-fluoro-2-methylbenzoic acid could be activated in situ (e.g., as an acyl imidazole) and then reacted with an NHC catalyst. domainex.co.uk In combination with photocatalysis, the resulting NHC-bound intermediate can be converted into a ketyl radical. researchgate.net This radical species could then couple with a suitable partner, although this represents a more complex and less direct strategy than traditional amidation.

Synthesis through Precursors like 2-Morpholino-1-nitroalkenes

Conjugated nitroalkenes are versatile synthetic intermediates that can be converted into a range of functional groups, including ketones. mdpi.com The direct transformation of nitroalkenes to ketones is a step-economic process. mdpi.com While methods exist for the conjugate addition of ketones to nitroalkenes, the reverse transformation to generate a specific aryl ketone like this compound from a morpholino-nitroalkene precursor is not a standard or direct approach. nih.gov

Generally, the conversion of nitroalkenes to ketones is achieved under acidic reducing conditions. mdpi.com A 2-aryl-1-nitroalkene could potentially be reduced to an oxime or nitroalkane, which can then be hydrolyzed to the corresponding ketone. However, incorporating the morpholine moiety in this fashion to yield the final amide product directly is synthetically challenging and not a conventional pathway.

Incorporation of the Fluorinated and Methylated Aryl Substituent

Strategies for Aromatic Functionalization

The generation of the 1-fluoro-2-methyl-5-carboxylic acid pattern (or a synthetic equivalent) can be achieved through several well-established methodologies for aromatic functionalization. The choice of strategy often depends on the availability and cost of the starting materials.

Balz-Schiemann Reaction : This is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgorganic-chemistry.orgscienceinfo.com The process begins with the diazotization of a primary aromatic amine with nitrous acid in the presence of tetrafluoroboric acid (HBF₄). guidechem.com The resulting diazonium tetrafluoroborate (B81430) salt is typically stable and can be isolated before being thermally decomposed to yield the desired aryl fluoride (B91410), releasing nitrogen gas and boron trifluoride. wikipedia.orgresearchgate.netdeepdyve.com For the target molecule, a suitable precursor would be 2-amino-5-methylbenzoic acid or 5-fluoro-2-methylaniline.

Nucleophilic and Electrophilic Fluorination : Direct fluorination of aromatic rings can be challenging. guidechem.com Electrophilic fluorination often employs reagents with N-F bonds, such as Selectfluor®, to add a fluorine atom to an electron-rich aromatic ring. acs.orgwikipedia.org Conversely, nucleophilic aromatic substitution (SₙAr) can be used on electron-deficient rings, where a good leaving group (like -NO₂ or a halide) is displaced by a fluoride source, such as KF or CsF. alfa-chemistry.comthermofisher.comnih.gov

Directed ortho Metalation (DoM) : DoM is a powerful technique for regioselective functionalization of aromatic compounds. chem-station.comwikipedia.org A directing metalation group (DMG) on the aromatic ring, such as an amide or carbamate, coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. unblog.fracs.orgnih.gov The resulting aryllithium species can then be quenched with an electrophile. For example, starting from 4-fluorotoluene, a carboxylic acid group could be introduced at the C2 position via lithiation directed by a suitable group.

MethodPrecursor TypeKey ReagentsKey Features
Balz-Schiemann Reaction Aryl Amine (Aniline)NaNO₂, HBF₄, HeatReliable, good for specific isomers, but involves potentially unstable diazonium salts. wikipedia.orgorganic-chemistry.org
Electrophilic Fluorination Electron-rich areneSelectfluor®, NFSIDirect C-H fluorination is possible; regioselectivity depends on existing substituents. wikipedia.org
Nucleophilic Fluorination (SₙAr) Electron-poor arene with leaving groupKF, CsFRequires an activated aromatic ring with a good leaving group (e.g., -NO₂). alfa-chemistry.com
Directed ortho Metalation Arene with a Directing Groupn-BuLi, s-BuLi, LDAOffers excellent regiocontrol for substitution adjacent to the directing group. chem-station.comwikipedia.org
Halogen Exchange Aryl Chloride/BromideKF, CsFA common industrial method, often requiring phase-transfer catalysts or high temperatures. guidechem.com

Transition Metal-Catalyzed Cross-Coupling in Aryl Ketone Synthesis

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of aryl ketones. researchgate.netnih.gov These methods offer a direct and efficient route to couple aryl precursors with a suitable acylating agent or its equivalent. In the context of synthesizing this compound, these reactions could involve the coupling of a derivative of 5-fluoro-2-methylbenzene with a morpholine-containing carbonyl source.

Several transition metals, including palladium, nickel, and copper, have been successfully employed to catalyze such transformations. researchgate.net For instance, a common approach involves the palladium-catalyzed coupling of an organometallic reagent derived from 5-fluoro-2-methylbenzene with a morpholine-based acylating agent. Alternatively, nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative, capable of coupling a wide range of substrates, including those with challenging functional groups. researchgate.net

Aryl ketones can be synthesized via the coupling of organotriflates and aldehydes under nickel catalysis, providing a route to ketone-containing products without the limitations of traditional Friedel-Crafts reactions. The transformation of aromatic aldehydes into aryl ketones can also be achieved through nickel-catalyzed cross-coupling with organozinc reagents, offering a mild and practical method. researchgate.net

The general scheme for a transition metal-catalyzed synthesis of an aryl ketone is depicted below:

Reactant AReactant BCatalystProduct
Aryl-X (e.g., Aryl-Br, Aryl-OTf)R-M (e.g., R-B(OH)₂, R-ZnCl)Pd, Ni, or Cu complexAryl-CO-R
Aryl-MR-CO-X (e.g., R-CO-Cl)Pd, Ni, or Cu complex

In the specific case of this compound, a plausible retrosynthetic analysis would involve disconnecting the bond between the carbonyl carbon and the 5-fluoro-2-methylphenyl ring. This would lead to a 5-fluoro-2-methylphenyl organometallic species and a morpholine-derived acylating agent.

Multi-Component Reactions for the Construction of Related Frameworks

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants. beilstein-journals.orgtaylorandfrancis.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.org While a direct MCR for the synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct analogous structures containing the core morpholino ketone framework.

Several named MCRs, such as the Ugi and Passerini reactions, are particularly relevant for the synthesis of amide-containing compounds. beilstein-journals.orgnih.gov The Ugi four-component reaction (U-4CR), for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By carefully selecting the starting materials, it is conceivable to design an Ugi reaction that yields a product structurally related to the target molecule.

The versatility of MCRs allows for the creation of diverse chemical libraries. For instance, the products of an Ugi reaction can undergo further transformations to generate a variety of scaffolds. beilstein-journals.org This highlights the potential of MCRs not only for direct synthesis but also as a key step in more extended synthetic sequences.

Examples of Classical Multi-Component Reactions beilstein-journals.org
Reaction NameReactantsCore Product Structure
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy Amide
Bucherer-Bergs ReactionAldehyde/Ketone, Potassium Cyanide, Ammonium CarbonateHydantoin
Gewald ReactionKetone/Aldehyde, α-Cyanoester, Sulfur2-Aminothiophene

Stereoselective and Enantioselective Synthesis of Chiral Morpholino Ketones

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in the development of pharmaceuticals, as different enantiomers can exhibit distinct biological activities. ethz.ch When the morpholino ketone structure contains a stereocenter, its stereoselective or enantioselective synthesis becomes a critical objective.

Several strategies can be employed to achieve the synthesis of chiral morpholino ketones. ethz.ch These include the use of chiral starting materials (chiral pool synthesis), the separation of enantiomers from a racemic mixture (resolution), the use of chiral auxiliaries, and enantioselective catalysis. ethz.ch

Catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, is a particularly elegant and efficient approach. mdpi.com For the synthesis of chiral ketones, methods such as the catalytic asymmetric reduction of prochiral ketones or the enantioselective addition of organometallic reagents to aldehydes are well-established. mdpi.com

In the context of chiral morpholino ketones, a key challenge lies in controlling the stereochemistry at the carbon atom adjacent to the carbonyl group. Recent advances in catalysis have led to the development of methods for the asymmetric α-arylation of ketones, which could be applicable to the synthesis of chiral α-aryl morpholino ketones. nih.gov For example, nickel-catalyzed asymmetric cross-coupling of racemic α-bromoketones with arylzinc reagents has been shown to produce α-arylketones with high enantioselectivity. nih.gov

The development of stereoselective methods for the construction of fluorinated chiral centers is also an active area of research, given the prevalence of fluorine in modern pharmaceuticals. nih.gov

Approaches to Stereoselective Synthesis ethz.ch
MethodDescription
Chiral Pool SynthesisUtilizes enantiomerically pure starting materials derived from natural sources.
ResolutionSeparation of a racemic mixture into its constituent enantiomers.
Chiral AuxiliariesA chiral group is temporarily attached to the substrate to direct a stereoselective reaction.
Enantioselective CatalysisA chiral catalyst is used to favor the formation of one enantiomer over the other.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Methylphenyl Morpholino Methanone and Structural Analogues

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group, a site of inherent polarity and reactivity, is central to many transformations of (5-Fluoro-2-methylphenyl)(morpholino)methanone. Its reactivity is influenced by the electronic effects of the attached 5-fluoro-2-methylphenyl and morpholino groups.

Nucleophilic Addition and Substitution Pathways

The electrophilic carbon of the ketone carbonyl is susceptible to attack by nucleophiles. In a study on palladium-catalyzed reactions, a related aryl morpholino methanone (B1245722) derivative participated in a sequential water-mediated nucleophilic addition to the amide. This suggests that water, acting as a nucleophile, can add to the carbonyl group to form a tetrahedral intermediate. Subsequent reactions can then proceed, highlighting the carbonyl's susceptibility to nucleophilic attack. acs.org

While direct substitution at the carbonyl carbon of a ketone is not a typical reaction pathway, the initial nucleophilic addition can be followed by subsequent elimination steps, effectively leading to a substitution product. The stability of the tetrahedral intermediate and the nature of the attacking nucleophile and leaving groups are critical factors in determining the reaction outcome.

Condensation and Cyclization Reactions

The ketone functionality can participate in condensation reactions with various reagents. For instance, reactions with hydrazines or hydroxylamines can form hydrazones and oximes, respectively. These reactions are fundamental in organic synthesis for the derivatization of ketones.

Furthermore, the morpholine (B109124) and the fluorinated aryl moieties can influence or participate in cyclization reactions. In the synthesis of N-fluoroalkylated morpholino nucleoside analogues, cyclization is a key step, proceeding through the formation of dialdehyde (B1249045) intermediates followed by reductive amination. d-nb.info While this example does not directly involve the ketone of the target compound, it illustrates the general propensity of morpholine-containing structures to undergo cyclization, a pathway that could potentially be explored from derivatives of this compound.

Redox Reactions of the Ketone Moiety

The ketone group can undergo both reduction and oxidation reactions.

Reduction: Aryl ketones are readily reduced to secondary alcohols or completely to methylene (B1212753) groups. Common reducing agents for the conversion of ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For the complete reduction of the carbonyl group to a methylene (CH₂) group, typical methods include the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). youtube.comyoutube.com The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. youtube.com

Oxidation: Ketones are generally resistant to oxidation under mild conditions. libretexts.org However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. A more controlled oxidation is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids. For an aryl ketone, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and the aryl group. libretexts.org

Reactivity of the Morpholine Ring System

The morpholine ring in this compound is an N-acylmorpholine. The presence of the electron-withdrawing acyl group significantly modifies the reactivity of the morpholine nitrogen and the ring itself.

Reactions Involving the Nitrogen Atom of the Morpholine Ring

The nitrogen atom in morpholine is typically nucleophilic and basic. However, in an N-acylmorpholine, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity and basicity. Despite this, reactions at the nitrogen are still possible, particularly in synthetic routes to more complex morpholine derivatives. For example, the synthesis of various N-substituted morpholines often involves the reaction of morpholine itself with electrophiles. researchgate.net While the reactivity of the nitrogen in the title compound is diminished, it could potentially still react with very strong electrophiles.

Influence of the Fluorinated Aryl Moiety on Reactivity

The presence of a fluorine atom and a methyl group on the phenyl ring of this compound profoundly impacts its chemical reactivity. These substitutions alter the electronic landscape of the molecule, thereby affecting reaction rates, equilibria, and the orientation of incoming reactants.

Electronic and Inductive Effects of Fluorine Substitution

Fluorine substitution introduces potent electronic effects that modify the reactivity of the aryl ring and the adjacent carbonyl group. Due to its high electronegativity (3.98 on the Pauling scale), fluorine exerts a strong electron-withdrawing inductive effect (-I). wyzant.comnih.gov This effect decreases the electron density of the aromatic ring and increases the electrophilicity of the carbonyl carbon. The strong inductive pull of fluorine can stabilize anionic intermediates, such as the Meisenheimer complex formed during nucleophilic aromatic substitution, thereby lowering the activation energy and accelerating the reaction rate compared to non-fluorinated analogues. wyzant.comstackexchange.com

Conversely, fluorine also exhibits a positive mesomeric, or resonance, effect (+R) due to the ability of its lone pair electrons to delocalize into the aromatic π-system. nih.gov However, for fluorine, the inductive effect is generally considered to be dominant over the resonance effect in influencing chemical reactivity. stackexchange.com This combination of a powerful -I effect and a weaker +R effect is characteristic of halogens.

The presence of fluorine can significantly alter the physicochemical properties of a molecule with minimal steric changes. lookchem.com The introduction of fluorine can modify acidity, basicity, and the propensity for hydrate (B1144303) formation in ketones. nih.govsapub.orgresearchgate.net For instance, the electron-withdrawing nature of fluorine in α-fluoroketones enhances the electrophilicity of the carbonyl carbon, but conformational effects can sometimes lead to unexpectedly lower reactivity compared to other α-haloketones. beilstein-journals.org

Table 1: Comparison of Electronic Effects of Selected Substituents

SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Effect (σp)
-F+0.51-0.34+0.06
-CH₃-0.04-0.17-0.17
-H0.000.000.00
-CF₃+0.45+0.08+0.54
-OCF₃+0.41-0.18+0.35

Data sourced from studies on the electronic properties of substituted aromatic compounds. nih.govdatapdf.com The σ values represent Hammett constants, which quantify the electron-donating or electron-withdrawing influence of substituents.

Regioselectivity and Stereoselectivity Induced by Aryl Substitution

Regioselectivity, the preference for bond formation at one position over another, is heavily influenced by the substituents on the aryl ring. wikipedia.orgyoutube.com In the case of this compound, the fluorine and methyl groups direct the position of further substitution on the aromatic ring.

In electrophilic aromatic substitution reactions, the methyl group (-CH₃) is an activating, ortho, para-directing group due to its positive inductive and hyperconjugative effects. The fluorine atom is deactivating due to its strong inductive effect but is also ortho, para-directing because of its resonance effect. The ultimate regiochemical outcome of a reaction on the aryl ring would depend on the specific reaction conditions and the nature of the electrophile, arising from the competing directing effects of these two groups.

Aryl substitution can also influence reactions at the carbonyl center. The steric bulk of the ortho-methyl group can hinder the approach of nucleophiles to the carbonyl carbon, potentially affecting stereoselectivity in addition reactions that create a new chiral center. For instance, in the Baeyer-Villiger reaction of ketones, an oxygen atom is regioselectively inserted near the carbonyl group, typically adjacent to the more highly substituted carbon. wikipedia.orgquora.com The electronic nature of the aryl substituents can fine-tune this selectivity.

In reactions involving acyl group migration, the substitution pattern on the aryl ring can determine the regioselectivity of the migration. Studies on related systems have shown that electronic deactivation at a potential migration site can significantly improve regioselectivity. acs.org

Photochemical and Photophysical Reaction Mechanisms

Aryl ketones, including this compound and its analogues, are known for their rich photochemistry. Upon absorption of ultraviolet light, these molecules are promoted to an excited state, initiating a cascade of processes including radical generation, energy transfer, and electron transfer.

Photoinduced Radical Generation and Initiation Processes

The photochemical formation of radicals is a hallmark of aryl ketone chemistry. nih.gov Upon irradiation, aryl ketones are typically excited from the ground state (S₀) to a singlet excited state (S₁), which can then efficiently undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). This triplet state is often the key intermediate in subsequent radical reactions.

One common pathway for radical generation is through hydrogen atom abstraction. The triplet-state carbonyl oxygen can abstract a hydrogen atom from a suitable donor, resulting in the formation of a ketyl radical and another radical species. rsc.org In this compound, potential hydrogen donors include the C-H bonds on the morpholine ring or the methyl group on the phenyl ring.

Another mechanism involves the photoinduced fragmentation of the molecule. For example, Norrish Type I reactions involve the cleavage of the bond alpha to the carbonyl group, generating an acyl radical and an alkyl radical. While this is more common in aliphatic ketones, it can occur in certain aryl ketone systems. nih.gov The generation of acyl radicals from α-keto acids via a photoinduced single-electron transfer (SET) process is also a well-established method for initiating further radical coupling reactions. mdpi.com

Excited State Dynamics and Energy Transfer Pathways

The photophysical behavior of this compound can be understood by analogy with benzophenone (B1666685), a prototypical aromatic ketone. nih.gov The primary photochemical event is the n → π* transition, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital of the carbonyl group and aromatic ring. rsc.org

Following excitation, the molecule rapidly relaxes through internal conversion and intersystem crossing. The S₁ state of benzophenone is known to decay very quickly, primarily through ISC to the triplet manifold (T₁, T₂, etc.). rsc.org Fluorination of the benzene (B151609) ring can influence these dynamics. Studies on fluorobenzenes have shown that fluorination can prolong the excited-state lifetime by creating a minimum in the S₁ potential energy surface. chemrxiv.org

The substitution position on the aryl ring can also dramatically alter the excited-state evolution channels. Studies on benzophenone-donor dyads have demonstrated that changing the coupling position from ortho to meta or para can switch the dominant decay pathways between charge transfer states and locally excited triplet states. researchgate.netresearchgate.net For this compound, the specific positions of the fluoro and methyl groups will similarly influence the energy levels and decay dynamics of its excited states.

Table 2: Illustrative Photophysical Properties of Benzophenone

PropertyValueDescription
λmax (n→π*)~330-350 nmWavelength of maximum absorption for the lowest energy transition.
S₁ Energy~76 kcal/molEnergy of the lowest singlet excited state.
T₁ Energy~69 kcal/molEnergy of the lowest triplet excited state.
Intersystem Crossing (ISC) Quantum Yield (ΦISC)~1.0Efficiency of conversion from the S₁ state to the T₁ state.
T₁ Lifetimeμs to ms (B15284909) rangeThe lifetime of the triplet state, which is long enough to participate in bimolecular reactions.

These are typical values for benzophenone in non-polar solvents and serve as a reference for understanding the photophysics of its derivatives. nih.govrsc.org

Electron Transfer Mechanisms in Photoreactions

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules, including aryl ketones. wikipedia.org In a PET reaction, the excited state of a molecule can either accept or donate an electron to another molecule, known as a quencher. acs.org

Excited aryl ketones are strong oxidizing agents and can be reductively quenched by electron donors, such as amines. rsc.org This process involves the transfer of an electron from the donor to the excited ketone, resulting in a radical ion pair consisting of a ketyl radical anion and a donor radical cation. acs.org The presence of the morpholino group, which contains a tertiary amine, within the structure of this compound suggests the potential for an intramolecular PET process, although the electron-withdrawing nature of the adjacent carbonyl group (forming an amide) significantly reduces the electron-donating ability of the nitrogen atom compared to a simple tertiary amine.

Computational Chemistry and Theoretical Characterization of 5 Fluoro 2 Methylphenyl Morpholino Methanone

Quantum Chemical Calculations for Electronic Structure and Properties

Searches for quantum chemical calculations, including Density Functional Theory (DFT) for ground state analysis and Ab Initio methods for reaction pathway energetics, did not yield any specific results for (5-Fluoro-2-methylphenyl)(morpholino)methanone. Such studies would typically provide insights into the molecule's electronic distribution, orbital energies (HOMO-LUMO gap), and the thermodynamic feasibility of potential chemical reactions.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

No publications on molecular dynamics simulations of this compound were identified. These simulations are crucial for understanding the compound's flexibility, preferred three-dimensional shapes (conformations), and how it might interact with other molecules, such as solvents or biological targets.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There is no available research that computationally predicts the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound. This type of in silico analysis is often used to complement and aid in the interpretation of experimental spectroscopic data.

Computational Studies on Structure-Reactivity and Structure-Property Relationships

Information regarding computational studies on the structure-reactivity and structure-property relationships of this specific compound is not present in the available literature. These studies help in understanding how the molecular structure influences its chemical reactivity and physical properties.

Theoretical Elucidation of Reaction Mechanisms and Transition States

No theoretical studies elucidating potential reaction mechanisms or identifying transition states involving this compound could be located. This type of computational work is fundamental for predicting reaction outcomes and understanding the underlying chemical processes.

No Publicly Available Research on Specific Applications of this compound

Following a comprehensive review of available scientific literature and data, there is currently no specific, publicly accessible research detailing the applications of the chemical compound this compound in the advanced chemical methodologies and materials science fields outlined in the requested article structure.

Extensive searches for the compound's role as a photoinitiator in free radical or cationic polymerization, its potential in 3D printing and advanced photofabrication, or its utility as a synthetic intermediate for novel organic compounds, heterocyclic systems, or chemical probes did not yield any specific research findings.

While the morpholino methanone (B1245722) moiety is a feature in some molecules investigated for various chemical and biological activities, and substituted benzophenone (B1666685) derivatives are a well-known class of photoinitiators, literature specifically documenting these applications for this compound is not available in the public domain. Consequently, the requested detailed article focusing solely on these aspects of this particular compound cannot be generated at this time due to the absence of foundational research data.

Further investigation into proprietary research databases or newly published studies may be required to ascertain if work in these areas is being conducted.

Applications in Advanced Chemical Methodologies and Materials Science Excluding Biological Activities

Development of Functional Materials

Extensive literature searches did not yield specific studies on the application of (5-Fluoro-2-methylphenyl)(morpholino)methanone in the development of functional materials. The inherent properties of fluorinated compounds, such as high thermal stability and chemical resistance, suggest potential utility in materials science. However, specific research focusing on this particular compound's role in functional materials is not publicly available.

Design of Photoresponsive and Smart Materials

There is currently no available scientific literature detailing the use of this compound in the design of photoresponsive or smart materials. The development of such materials often relies on molecules with specific chromophores, photoisomerizable units, or other functionalities that can respond to external stimuli like light. While the aromatic and morpholine (B109124) moieties of the compound provide a basic structural framework, there is no evidence to suggest it possesses the necessary properties for these advanced applications. Further research would be required to explore any potential photoresponsive behavior or its utility as a component in smart material systems.

Advancements in Chemical Synthesis Methodology

Current research does not indicate that this compound has been utilized to advance chemical synthesis methodologies, for instance, as a novel catalyst, ligand, or reagent that enables new transformations. While related morpholino-functionalized compounds have been used as building blocks in synthetic chemistry, there are no specific reports on this compound itself playing a role in the development of new synthetic methods. Its primary role appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules, rather than a tool for methodological advancement.

Future Research Directions and Emerging Avenues for 5 Fluoro 2 Methylphenyl Morpholino Methanone Chemistry

Exploration of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly integral to modern synthetic methodologies. Future research on (5-Fluoro-2-methylphenyl)(morpholino)methanone should prioritize the development of sustainable and environmentally benign synthetic routes. Key areas of focus could include:

Atom Economy-Maximizing Reactions: Designing synthetic pathways that incorporate the majority of the atoms from the reactants into the final product, thus minimizing waste.

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve efficiency. This could involve developing novel metal-based or organocatalytic systems for the formation of the amide bond or for the synthesis of the fluorinated precursor.

Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable biomass sources.

Green Chemistry PrinciplePotential Application in Synthesis of this compound
Prevention Designing syntheses to minimize waste generation from the outset.
Atom Economy Utilizing reactions like direct amidation to maximize the incorporation of starting material atoms into the product.
Less Hazardous Chemical Syntheses Avoiding the use of highly toxic reagents and developing safer alternatives.
Safer Solvents and Auxiliaries Replacing chlorinated solvents with greener alternatives like ionic liquids or water.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Investigating bio-based sources for the synthesis of the aromatic and morpholine (B109124) moieties.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps.
Catalysis Employing catalytic reagents in place of stoichiometric ones to increase efficiency.
Design for Degradation Designing the molecule to break down into innocuous products after its intended use.
Real-time Analysis for Pollution Prevention Implementing in-situ monitoring techniques to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents.

Discovery of Novel Reactivity Modes and Catalytic Applications

The unique electronic properties conferred by the fluorine atom and the conformational rigidity of the morpholine ring suggest that this compound could exhibit novel reactivity. Future research could explore:

C-H Activation: Investigating the potential for activating the C-H bonds on the methylphenyl ring for further functionalization.

Photoredox Catalysis: Utilizing the molecule as a substrate or a catalyst in light-mediated reactions.

Asymmetric Transformations: Developing enantioselective reactions that leverage the stereochemical information of the morpholine ring, if chiral derivatives are prepared.

Furthermore, the compound itself or its derivatives could be investigated as potential ligands for transition metal catalysis, where the fluorine and oxygen atoms could act as coordinating sites, potentially influencing the catalytic activity and selectivity of the metal center.

Integration of Advanced Spectroscopic Techniques for Real-time Monitoring

To optimize reaction conditions and gain deeper mechanistic insights into the synthesis and reactions of this compound, the integration of advanced spectroscopic techniques is crucial. Real-time reaction monitoring can provide invaluable data on reaction kinetics, intermediates, and byproduct formation.

One such powerful technique is stopped-flow benchtop Nuclear Magnetic Resonance (NMR) spectroscopy . rsc.org This method allows for the convenient acquisition of quantitative reaction data, even for reactions that are difficult to monitor by other means. rsc.org For the synthesis of this compound, 19F NMR could be particularly useful for monitoring the consumption of the fluorinated starting material and the formation of the product in real-time. rsc.org

Time (minutes)Concentration of Starting Material (M)Concentration of Product (M)Reaction Progress (%)
01.000.000
100.750.2525
200.500.5050
300.250.7575
400.100.9090
50<0.05>0.95>95

This is a hypothetical data table illustrating the type of quantitative data that could be obtained from real-time NMR monitoring.

Leveraging Machine Learning and Artificial Intelligence for Predictive Chemistry

Predictive Modeling: ML models can be trained to predict various properties of the molecule, such as its solubility, toxicity, and potential biological activities, based on its structure. nih.gov This can help in prioritizing experimental efforts.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the molecule and its derivatives. biopharmatrend.comsynthiaonline.com These tools can analyze vast reaction databases to identify the most promising reaction pathways. moleculemaker.org

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

Input to ML ModelPredicted OutputPotential Application
Molecular Structure of this compound Predicted biological activity against a specific targetEarly-stage drug discovery screening
Desired Product and Available Starting Materials Proposed multi-step synthetic route with reaction conditionsAccelerating the synthesis of novel derivatives
Experimental Data from a Set of Reactions Optimized reaction conditions for maximum yieldImproving the efficiency of the synthesis

Interdisciplinary Research Potential Beyond Direct Pharmacological Applications

While the structure of this compound may suggest potential pharmacological applications, its unique combination of functional groups opens up possibilities in other interdisciplinary fields:

Materials Science: The presence of a polar amide group and a fluorinated aromatic ring could impart interesting self-assembly properties. Derivatives could be explored for the development of novel liquid crystals, polymers, or organogels.

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, which are desirable properties for agrochemicals. The molecule could be investigated as a scaffold for new herbicides, fungicides, or insecticides.

Chemical Probes: The fluorine atom can be used as a sensitive NMR probe to study molecular interactions in biological systems. Labeled versions of the compound could be synthesized to investigate its binding to proteins or other biomolecules.

Olfactory Research: Machine learning models combined with natural language processing are being used to predict the odor characteristics of chemicals. plos.orgnih.gov The physicochemical properties of this compound could be used as input for such models to predict its scent profile, potentially leading to applications in the fragrance industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Fluoro-2-methylphenyl)(morpholino)methanone
Reactant of Route 2
Reactant of Route 2
(5-Fluoro-2-methylphenyl)(morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.